4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a chemical compound that features a unique structure combining a dioxin moiety with an azetidinone ring
Preparation Methods
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives, which are then subjected to cyclization reactions to form the azetidinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, making the process more suitable for large-scale production .
Chemical Reactions Analysis
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound shares the dioxin moiety but lacks the azetidinone ring, resulting in different chemical properties and applications.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridine ring instead of the azetidinone ring, leading to different biological activities.
The uniqueness of this compound lies in its combination of the dioxin and azetidinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-11-6-8(12-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5,8H,3-4,6H2,(H,12,13) |
InChI Key |
BTGDEJYEUQQMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)N3 |
Origin of Product |
United States |
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